Motival

Description

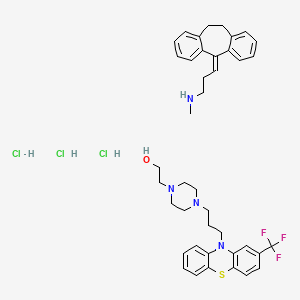

Structure

2D Structure

Properties

CAS No. |

66555-51-9 |

|---|---|

Molecular Formula |

C41H50Cl3F3N4OS |

Molecular Weight |

810.3 g/mol |

IUPAC Name |

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine;2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol;trihydrochloride |

InChI |

InChI=1S/C22H26F3N3OS.C19H21N.3ClH/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)30-21)9-3-8-26-10-12-27(13-11-26)14-15-29;1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;;;/h1-2,4-7,16,29H,3,8-15H2;2-5,7-11,20H,6,12-14H2,1H3;3*1H |

InChI Key |

XQIUMQDLOBBWJM-UHFFFAOYSA-N |

SMILES |

CNCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl.Cl |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl.Cl |

Other CAS No. |

66555-51-9 |

Synonyms |

Motipress Motival |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization for Academic Research

Advanced Synthetic Routes for Fluphenazine (B1673473) and its Analogues

Fluphenazine is a trifluoromethyl-substituted phenothiazine (B1677639) derivative. The synthesis of fluphenazine and its analogues typically involves the construction or modification of the phenothiazine ring system and the introduction of the characteristic side chain at the nitrogen atom (N10).

One reported scalable synthetic route for fluphenazine hydrochloride begins with tert-butyl piperazine-1-carboxylate and 1-bromo-3-chloropropane. researchgate.net This approach utilizes a nucleophilic substitution reaction between these starting materials to yield tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate. researchgate.net The resulting amino chloro compound then undergoes N-alkylation with 2-(trifluoromethyl)-10H-phenothiazine. researchgate.net The N-alkylated product is subsequently deprotected, followed by N-alkylation with chloroethanol to afford fluphenazine hydrochloride. researchgate.net

Research also explores the synthesis of fluphenazine analogues with modified properties, such as increased hydrophilicity, with the aim of altering their distribution and potential to penetrate the central nervous system. nih.govresearchgate.netresearchgate.net An example of such an analogue is 10-{2-hydroxy-3-[N,N-bis-(2-hydroxyethyl)amino]propyl}-2-(trifluoromethyl)phenothiazine hydrochloride (Flu-A), the synthesis of which has been reported. nih.gov The synthesis of various phenothiazine hybrids is also an active area of research, leading to compounds with diverse potential biological activities. mdpi.comescholarship.orgmdpi.comnih.gov

Esterification for Prodrug Research (e.g., Decanoate (B1226879) and Enanthate Forms)

Esterification is a key chemical modification strategy employed in academic research to develop prodrugs of fluphenazine, particularly the long-acting decanoate and enanthate esters. These prodrugs are designed to alter the pharmacokinetic properties of the parent drug, often leading to sustained release from injection sites. actamedicamarisiensis.roresearchgate.netnih.govopenmedicinalchemistryjournal.com

The synthesis of fluphenazine decanoate has been achieved through various methods. A traditional approach involves the use of decanoyl chloride. ijps.inresearcher.life More recently, an enzymatic synthesis method utilizing Candida antarctica Lipase B (CALB) has been developed. ijps.inresearcher.liferesearchgate.net This "green" method is considered atom-economical as it directly uses fluphenazine and decanoic acid as starting materials, thereby avoiding the need for the toxic and corrosive decanoyl chloride. ijps.inresearcher.liferesearchgate.net

Research also extends to the synthesis and evaluation of other ester-based prodrugs, such as fluphenazine GABA esters, to explore alternative delivery strategies and potentially modify pharmacological profiles. nih.gov Studies on the oxidative degradation of fluphenazine decanoate also necessitate its synthesis for the characterization of degradation products. ljmu.ac.ukljmu.ac.uk

Advanced Synthetic Routes for Nortriptyline (B1679971) and its Analogues

Nortriptyline belongs to the class of tricyclic antidepressants, characterized by a fused three-ring system. The synthesis of nortriptyline and its analogues involves the construction of this tricyclic core and the attachment of a characteristic propylamine (B44156) side chain.

Reviews on the synthesis of tricyclic antidepressants provide an overview of the various chemical routes employed for these compounds. ijnc.irnih.gov Early work on the synthesis of nortriptyline and related compounds dates back several decades. nih.gov

Academic research continues to explore synthetic modifications of the nortriptyline structure. For example, the synthesis of nortriptyline-4-aminobutyrate fumarate (B1241708) salt has been reported. google.com This synthesis involves the reaction of nortriptyline with N-protected 4-aminobutyric acid, followed by removal of the N-protecting group. google.com This represents a strategy for creating conjugates or mutual prodrugs. The synthesis of metabolites of tricyclic antidepressants, including nortriptyline, is also undertaken for research purposes. tandfonline.com Furthermore, synthetic efforts are directed towards creating novel compounds structurally related to nortriptyline for specific research applications, such as PET imaging studies of the norepinephrine (B1679862) transporter, involving detailed reaction schemes and yield analysis. researchgate.net

Strategies for Derivatization and Structural Modification for SAR Studies

Derivatization and structural modification are fundamental strategies in academic research to investigate the Structure-Activity Relationships (SAR) of fluphenazine and nortriptyline. By systematically altering specific parts of the molecule, researchers can deduce how structural features influence biological activity.

For fluphenazine, SAR studies often involve modifications to the phenothiazine core, the substituent at the 2-position, and the side chain at the N10 nitrogen. Electron-withdrawing groups at the 2-position are known to influence activity. slideshare.net The length of the alkyl chain connecting the phenothiazine core to the terminal amine group, as well as the nature of the terminal amine (typically tertiary), are crucial for neuroleptic activity. slideshare.net Research explores the impact of introducing more hydrophilic substituents to potentially reduce central nervous system effects while retaining desired activities, such as antimutagenic or pro-apoptotic properties. nih.govresearchgate.netresearchgate.netptfarm.pl SAR investigations extend to novel phenothiazine hybrids and analogues, correlating structural changes with activities like anticancer or antibacterial effects. mdpi.comescholarship.orgmdpi.comnih.gov

For nortriptyline and other tricyclic antidepressants, SAR is largely dictated by the tricyclic ring system and the attached side chain. slideshare.netslideshare.netuno.edu Modifications to the side chain and the tricyclic core are explored to understand their impact on the inhibition of neurotransmitter reuptake (serotonin and norepinephrine) and other potential targets. researchgate.net SAR studies in the context of developing novel compounds targeting neurotransmitter transporters, some structurally related to the tricyclic scaffold, provide insights into the molecular features required for binding affinity and activity. uno.eduresearchgate.net

Molecular and Cellular Mechanistic Investigations of Fluphenazine and Nortriptyline

Receptor and Enzyme Interaction Profiling

The therapeutic effects and pharmacological properties of Fluphenazine (B1673473) and Nortriptyline (B1679971) are mediated through their interactions with a range of molecular targets, including neurotransmitter receptors, transporters, and metabolic enzymes.

Dopaminergic Receptor (D1 and D2) Interactions of Fluphenazine

Fluphenazine, a phenothiazine (B1677639) derivative, is known to exert its antipsychotic effects primarily through the blockade of dopamine (B1211576) receptors in the brain. Research indicates that Fluphenazine blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors. drugbank.com Classical antipsychotics, including Fluphenazine, influence neurotransmission by blocking both dopamine D1- and D2-receptors, leading to adaptive changes in the neurochemistry of the basal ganglia. nih.gov Studies have shown that Fluphenazine administration decreases D2-receptor binding throughout the basal ganglia. nih.gov In contrast, Fluphenazine's effect on D1-receptor binding appears to be region-dependent. nih.gov The attenuation of D1-receptor-mediated neurotransmission by Fluphenazine is suggested to modulate clinically relevant neurochemical processes in the basal ganglia. nih.gov Some studies also indicate that the cholinergic interneurons of the basal ganglia, which express D5 receptors (D1-like), receive input from dopamine release, and D2-like receptors trigger hyperpolarization when activated. mdpi.com Fluphenazine has been identified as an antagonist at both D1 and D2 dopamine receptors. drugbank.com

Serotonin (B10506) and Norepinephrine (B1679862) Transporter Interactions of Nortriptyline

Nortriptyline, a tricyclic antidepressant, is understood to exert its antidepressant effects primarily by inhibiting the reuptake of norepinephrine (NE) and serotonin (5-HT) at neuronal cell membranes, thereby increasing the concentrations of these neurotransmitters in the synaptic cleft. drugbank.comnih.gov It is considered a norepinephrine transporter (NET)-selective tricyclic antidepressant. researchgate.net Studies using positron emission tomography (PET) have investigated NET occupancy by Nortriptyline in patients with depression. Research indicates that administration of Nortriptyline at doses ranging from 75 to 200 mg/d resulted in approximately 50-70% NET occupancies in the brain. researchgate.net An estimated effective concentration (EC50) of 79.8 ng/ml was reported for achieving 50% NET occupancy. researchgate.net The minimum therapeutic plasma level of Nortriptyline for depression treatment is reported to be 70 ng/ml, which corresponds to approximately 50% NET occupancy, suggesting that greater than 50% central NET occupancy may be appropriate for therapeutic effect. researchgate.net While Nortriptyline is primarily known for inhibiting NET, it also inhibits the reuptake of serotonin. drugbank.comnih.gov

Table 1: Neurotransmitter Transporter Interactions

| Compound | Primary Target Transporter | Secondary Target Transporter | Mechanism of Action |

| Nortriptyline | Norepinephrine Transporter (NET) drugbank.comnih.gov | Serotonin Transporter (SERT) drugbank.comnih.gov | Inhibition of reuptake drugbank.comnih.gov |

Interactions with Cholinergic (Muscarinic) and Adrenergic (Alpha-1, Beta-2) Receptors

Regarding adrenergic receptors, Nortriptyline binds to alpha-adrenergic receptors. researchgate.net Studies have investigated the interaction between antidepressants and alpha 1-adrenergic receptor antagonists on binding to alpha 1-acid glycoprotein, showing that Nortriptyline can displace [3H]imipramine and [3H]prazosin from binding sites on this protein. nih.gov Prolonged use of Nortriptyline may lead to adaptive changes, including the downregulation of beta-adrenergic receptors. nih.gov The proposed mechanism of Nortriptyline in neuropathic pain involves an increase in noradrenaline levels acting on β2-adrenoceptors expressed by non-neuronal satellite cells in dorsal root ganglia. nih.gov

Table 2: Receptor Interactions (Beyond Dopaminergic and Monoamine Transporters)

| Compound | Receptor Type | Specific Receptor Subtypes Mentioned | Interaction Type |

| Nortriptyline | Muscarinic Cholinergic drugbank.comsmarthealer.pkresearchgate.net | M1 smarthealer.pk | Antagonism drugbank.comsmarthealer.pk |

| Nortriptyline | Adrenergic researchgate.net | Alpha-1 researchgate.net, Beta-2 nih.gov | Binding researchgate.net, Downregulation (Beta-2) nih.gov |

| Fluphenazine | Muscarinic Cholinergic researchgate.net | Not specified in snippets | Blockade researchgate.net |

| Fluphenazine | Adrenergic researchgate.net | Not specified in snippets | Blockade researchgate.net |

Histamine (B1213489) (H1) Receptor Interactions

Both Fluphenazine and Nortriptyline have affinity for histamine H1 receptors. Nortriptyline exerts antagonistic effects on histamine H1 receptors. smarthealer.pk This action contributes to the sedative effects associated with tricyclic antidepressants. smarthealer.pk Nortriptyline inhibits the activity of histamine. nih.govhres.ca Fluphenazine has also been shown to block histamine receptors. researchgate.net In vitro studies comparing the binding affinities of various phenothiazines and their metabolites for histamine H1 receptors in rat brain indicated that Fluphenazine had the least potent binding among the tested drugs (chlorpromazine, levomepromazine, perphenazine, and fluphenazine). nih.gov

Table 3: Histamine H1 Receptor Interactions

| Compound | Receptor Type | Interaction Type | Relative Potency (among tested phenothiazines for Fluphenazine) |

| Nortriptyline | Histamine H1 smarthealer.pk | Antagonism smarthealer.pk | Not specified |

| Fluphenazine | Histamine H1 researchgate.net | Blockade researchgate.net | Least potent nih.gov |

Calmodulin Inhibition by Fluphenazine

Fluphenazine is recognized as an inhibitor of calmodulin. drugbank.commdpi.com Calmodulin is a ubiquitous calcium-binding protein that regulates the activity of numerous proteins. biorxiv.org Studies have demonstrated that Fluphenazine can inhibit calmodulin-activated phosphodiesterase. mdpi.com Research investigating the effect of Fluphenazine on depolarization-dependent protein phosphorylation in rat cortical synaptosomes suggested that Fluphenazine inhibits protein kinase activity by blocking calmodulin or phospholipid activation. scilit.com This inhibition was observed in a dose-dependent manner. scilit.com The anti-calmodulin activity of Fluphenazine has been confirmed in vitro and through cellular assays. biorxiv.org Fluphenazine's ability to inhibit calmodulin is being explored in the context of cancer therapy research. mdpi.combiorxiv.orgresearchgate.net

Table 4: Calmodulin Interaction

| Compound | Target Protein | Interaction Type |

| Fluphenazine | Calmodulin drugbank.commdpi.com | Inhibition drugbank.commdpi.com |

Cytochrome P450 (CYP2D6, CYP3A4, CYP1A2, CYP2C19) Metabolism and Metabolite Identification

Both Nortriptyline and Fluphenazine undergo metabolism by cytochrome P450 (CYP) enzymes, which is a crucial aspect of their pharmacokinetics.

Nortriptyline is primarily metabolized in the liver via demethylation and hydroxylation, followed by glucuronic acid conjugation. drugbank.com CYP2D6 plays a significant role in Nortriptyline metabolism, with contributions from CYP1A2, CYP2C19, and CYP3A4. drugbank.comnih.gov CYP2D6 is the sole isozyme mediating the hydroxylation of Nortriptyline, which is the quantitatively most important metabolic pathway, forming (E)-10-OH-nortriptyline. nih.gov CYP2D6, CYP2C19, and CYP1A2, in decreasing order of significance, mediate the demethylation of Nortriptyline, while CYP3A4 does not participate in this reaction. nih.gov The main active metabolite of Nortriptyline is 10-hydroxynortriptyline (B30761), which exists in cis and trans forms, with the trans form being more potent. drugbank.com 10-hydroxynortriptyline is frequently found in plasma. drugbank.com Other metabolites are mostly conjugated and less potent. drugbank.com Approximately 90% of Nortriptyline metabolism is estimated to depend on CYP2D6, with CYP2C19 and CYP1A2 mediating the remaining 10%. nih.gov In individuals lacking the CYP2D6 isozyme, CYP2C19 and CYP1A2 are expected to be of major importance for Nortriptyline elimination. nih.gov

Fluphenazine is also metabolized by cytochrome P450 enzymes. Antipsychotic drugs, including phenothiazines like Fluphenazine, are metabolized mainly by CYP2D6, CYP1A2, and CYP3A4. tandfonline.com An in vitro study using cDNA-expressed CYP isoforms suggested that CYP1A2, CYP3A4, CYP2C19, and CYP2D6 are primarily involved in the N-dealkylation of perphenazine, another phenothiazine, and this may be relevant to Fluphenazine metabolism as well due to structural similarities. tandfonline.comnih.gov While specific details on Fluphenazine metabolites and the precise contribution of each CYP enzyme (CYP2D6, CYP3A4, CYP1A2, CYP2C19) to its metabolism were not as extensively detailed as for Nortriptyline in the provided snippets, it is established that these enzymes are involved in the metabolism of phenothiazine antipsychotics. tandfonline.com Fluphenazine sulfoxide (B87167) is mentioned as a metabolite of Fluphenazine. drugbank.com

Table 5: Cytochrome P450 Metabolism

| Compound | Primary Metabolizing Enzymes | Secondary Metabolizing Enzymes | Major Metabolites Mentioned |

| Nortriptyline | CYP2D6 (hydroxylation, demethylation) drugbank.comnih.gov | CYP1A2, CYP2C19 (demethylation) drugbank.comnih.gov | 10-hydroxynortriptyline drugbank.com, Desmethylnortriptyline (B104222) g-standaard.nl |

| Fluphenazine | CYP2D6, CYP1A2, CYP3A4 (relevant for phenothiazines) tandfonline.com | CYP2C19 (relevant for phenothiazines) tandfonline.comnih.gov | Fluphenazine sulfoxide drugbank.com |

Pyruvate Dehydrogenase Kinase 1 (PDK1) Targeting by Fluphenazine

Fluphenazine has been identified as a compound that may target Pyruvate Dehydrogenase Kinase 1 (PDK1). Studies using the OVCAR-3 human ovarian cancer cell line found that fluphenazine had a concentration-dependent anticancer effect, which was attributed mechanistically to an epidermal growth factor-induced AKT phosphorylation, rather than calmodulin inhibition. nih.gov PDK1 was also found to be a target of fluphenazine, suggesting that its inhibition might be involved in PTZ-mediated AKT dephosphorylation and inactivation. nih.gov Inhibition of PDK1/Akt signaling by phenothiazines, the class of drugs to which fluphenazine belongs, has been shown to suppress cancer cell proliferation and survival. nih.govbrieflands.comfrontiersin.org

Sigma-1 Receptor Interactions of Fluphenazine

Fluphenazine has been reported to exhibit affinity for the Sigma-1 receptor (Sig-1R). frontiersin.orgguidetopharmacology.org The Sigma-1 receptor is a ligand-operated, membrane-bound chaperone primarily located at the endoplasmic reticulum-mitochondrion contact points, known as MAMs. frontiersin.org It plays a modulatory role in intracellular Ca2+ signaling and is involved in regulating ER-mitochondrion signaling and ER-nucleus crosstalk. frontiersin.orgnih.gov Sig-1R is also engaged in protein trafficking from the ER to the plasma membrane and binds to BiP. frontiersin.org Fluphenazine is listed among several psychoactive drugs that show high to moderate affinity for sigma-1 receptors. nih.gov

Intracellular Signaling Pathways Modulation

Both fluphenazine and nortriptyline have been shown to modulate various intracellular signaling pathways, contributing to their diverse pharmacological effects.

Akt and Wnt Signaling Modulation by Fluphenazine

Fluphenazine appears to target and regulate the Akt and Wnt signaling pathways. nih.govresearchgate.netnih.govmdpi.comresearchgate.netmdpi.comdntb.gov.ua These pathways are important signaling mechanisms that regulate processes related to cell metabolism, cell survival, and apoptosis. nih.gov Preliminary results indicate that fluphenazine may target the Akt and Wnt signaling pathways, which in turn can affect the expression of important downstream proteins such as β-catenin, FoxO1, BAD, and mTOR, ultimately regulating molecular processes related to cell metabolism, cell survival, apoptosis, etc. nih.gov Fluphenazine's ability to modulate Akt and Wnt signaling has been noted in the context of its potential anticancer activity. nih.govresearchgate.netnih.govmdpi.comresearchgate.netmdpi.comdntb.gov.ua

Keap1-Nrf2 Pathway Activation by Nortriptyline in Oxidative Stress Response

Nortriptyline has been shown to activate the Kelch-like ECH-associated protein 1 (Keap1)—NF-E2-related factor 2 (Nrf2) pathway, which is an important pathway involved in oxidative stress response. dntb.gov.uaresearchgate.net Studies have demonstrated that nortriptyline increases intracellular reactive oxygen species (ROS) and malondialdehyde (MDA) levels, decreases mitochondrial membrane potential (MMP), and induces glucose (GSH) consumption. dntb.gov.uaresearchgate.net The death of gastric cancer cells induced by nortriptyline could be partially rescued by the ROS inhibitor N-acetylcysteine (NAC). dntb.gov.uaresearchgate.net Mechanistically, nortriptyline activates the Keap1-Nrf2 pathway. dntb.gov.uaresearchgate.net The Keap1-Nrf2 pathway is a major regulator of cytoprotective responses to oxidative and electrophilic stress. nih.govmdpi.com Activation of Nrf2 enhances the ability of cells to survive under stressful conditions by upregulating the expression of antioxidant and cytoprotective genes. nih.govmdpi.comnih.gov

Data Table: Nortriptyline and Oxidative Stress Markers

| Marker | Effect of Nortriptyline Treatment (Gastric Cancer Cells) | Reference |

| Intracellular ROS | Increased | dntb.gov.uaresearchgate.net |

| MDA levels | Increased | dntb.gov.uaresearchgate.net |

| Mitochondrial Membrane Potential (MMP) | Decreased | dntb.gov.uaresearchgate.net |

| GSH consumption | Induced | dntb.gov.uaresearchgate.net |

| Keap1-Nrf2 pathway | Activated | dntb.gov.uaresearchgate.net |

Influence on Stress Response and Neuroplasticity-Related Gene Expression (e.g., BDNF) by Nortriptyline

Nortriptyline has been shown to influence the regulation of gene expression related to the stress response and neuroplasticity. patsnap.com Chronic use of nortriptyline has been shown to influence the expression of brain-derived neurotrophic factor (BDNF) and other neurotrophic factors, which play crucial roles in neuronal growth, survival, and synaptic plasticity. patsnap.com These changes may help reverse some of the structural and functional brain alterations associated with chronic stress and depression. patsnap.com Studies have investigated the effect of antidepressant treatment, including nortriptyline, on gene expression related to neuroplasticity, such as BDNF. kcl.ac.uk While some studies suggest that defective BDNF expression or release may limit antidepressant activity and that neurotrophin modulation may be an important mechanism of antidepressant drugs, the relationship between nortriptyline and BDNF expression can be complex and may vary depending on factors such as dose and age. nih.govnih.govnih.gov For instance, one study in adolescent rats showed dose-dependent opposite effects, where a lower dose increased mBDNF while a higher dose decreased it. nih.gov The neurotrophic hypothesis of depression suggests BDNF decreases in depression and that antidepressants increase BDNF expression, possibly through alterations of DNA methylation. mdpi.com

Effect on PKC and Erk1/2 Kinase Expression by Nortriptyline

Studies have investigated the effects of nortriptyline on protein kinase C (PKC) and extracellular signal-regulated kinase 1/2 (Erk1/2) expression. Research involving primary astrocyte cultures subjected to oxygen-glucose deprivation (OGD), a model of cerebral ischemia, demonstrated that nortriptyline influences a decrease in cytosolic phospholipase A2 (cPLA2)-mediated arachidonic acid release. This mechanism appears to involve the attenuation of both PKC and Erk1/2 kinase expression. if-pan.krakow.pl Specifically, nortriptyline at concentrations of 0.1 µM and 1 µM attenuated the expression of cPLA2, including both phosphorylated and unphosphorylated forms, and significantly decreased cPLA2 mRNA levels in ischemic astrocytes. if-pan.krakow.pl Western blot analysis showed that OGD alone increased PKC levels, while treatment with 1 µM nortriptyline resulted in PKC expression levels similar to the control group, and 0.1 µM nortriptyline significantly attenuated PKC expression. if-pan.krakow.pl However, at a higher concentration of 10 µM, nortriptyline significantly increased the expression of phosphorylated Erk1 and Erk2 compared to the normoxia group. if-pan.krakow.pl

Cellular Processes Modulation in Research Models

Investigations using various research models, particularly cancer cell lines and microbial species, have explored how fluphenazine and nortriptyline modulate key cellular processes.

Cell Cycle Regulation and Proliferation Inhibition (e.g., in Cancer Cell Lines by Fluphenazine and Nortriptyline)

Both fluphenazine and nortriptyline have shown effects on cell cycle regulation and proliferation in cancer cell lines. Fluphenazine has been found to regulate the cell cycle and reduce cell proliferation in several types of cancer cells. researchgate.netnih.gov Studies have demonstrated that fluphenazine can induce cell cycle arrest. nih.gove-century.us For instance, in triple-negative breast cancer (TNBC) cells, fluphenazine induced G0/G1 cell cycle arrest. e-century.usfrontiersin.orgfrontiersin.org This arrest in the G0/G1 phase has been associated with the inactivation of PI3K/AKT and JNK/MAPK signaling pathways and disruption of cyclin-CDK complexes. frontiersin.org Fluphenazine reduced the survival of various breast cancer cell lines with IC50 values typically less than 15 µM. e-century.us Dose-dependent reduction in proliferating cells has been observed, supported by cell cycle analysis showing arrest in the G1/S phase after fluphenazine treatment. nih.gov Fluphenazine also decreased the formation of tumorspheres in 3D cancer models, indicating its ability to decrease tumor progression. nih.gov

Nortriptyline has also demonstrated the ability to inhibit proliferation and the cell cycle in cancer cells. researchgate.net In gastric cancer cells, nortriptyline inhibited the activity, proliferation, cell cycle, and migration in a dose-dependent manner. researchgate.netdntb.gov.ua Nortriptyline arrested multiple myeloma cells at the G2/M phase. metu.edu.trsemanticscholar.orgtubitak.gov.tr In prostate cancer cells, nortriptyline inhibits cell proliferation and induces cell cycle interruption by inhibiting CDK1 and affecting Rb expression. researchgate.net Studies using prostate tumor xenograft models in mice showed that nortriptyline significantly inhibited the growth and proliferation of tumors. cancerbiomed.org

Table 1: Effects of Fluphenazine and Nortriptyline on Cell Cycle and Proliferation in Cancer Cell Lines

| Compound | Cancer Cell Lines Studied | Observed Effects on Cell Cycle | Observed Effects on Proliferation | Key Findings |

| Fluphenazine | Lung, breast, colon, liver, brain, leukemia, oral, ovarian, skin cancer cells, TNBC cells | Induces cell cycle arrest (G0/G1, G1/S) nih.gove-century.usfrontiersin.orgfrontiersin.org | Reduces cell proliferation researchgate.netnih.govnih.gov | Inhibits tumorsphere formation, affects Akt and Wnt signaling pathways researchgate.netnih.gov. |

| Nortriptyline | Gastric cancer cells, Multiple myeloma cells, Prostate cancer cells | Inhibits cell cycle (dose-dependent), G2/M arrest researchgate.netdntb.gov.uametu.edu.trsemanticscholar.orgtubitak.gov.trresearchgate.net | Inhibits proliferation (dose-dependent) researchgate.netdntb.gov.uacancerbiomed.org | Inhibits tumor growth in vivo models cancerbiomed.org. |

Apoptosis Induction and Related Factor Modulation (e.g., BAX, BAD, c-PARP, Bcl-2, Caspase-3)

Both fluphenazine and nortriptyline have been shown to induce apoptosis and modulate related factors. Fluphenazine can cause apoptosis in several types of cancer cells. researchgate.netnih.gov It has been demonstrated to induce apoptosis and cell death, particularly at higher concentrations. nih.gov Fluphenazine can induce mitochondria-mediated intrinsic apoptosis. e-century.usfrontiersin.org Studies have shown increased levels of cleaved caspase and decreased levels of Bcl-2, with a minor increase in Bax, suggesting that the apoptotic effect may be caused by the mitochondrial intrinsic apoptotic pathway. nih.gov Fluphenazine treatment increased the cleavage of caspase-3 in TNBC cell lines. e-century.us Apoptosis was confirmed as a main mechanism of cell death in various human tumor cell lines treated with fluphenazine and UVA irradiation. nih.gov

Nortriptyline also induces cell apoptosis. researchgate.netmetu.edu.trsemanticscholar.orgtubitak.gov.tr In gastric cancer cells, nortriptyline induces cell apoptosis by upregulating BAX, BAD, and c-PARP and downregulating PARP and Bcl-2 expression. researchgate.netdntb.gov.ua The mechanism of cell death caused by nortriptyline is closely related to oxidative stress, with increased intracellular reactive oxygen species (ROS) and malondialdehyde (MDA) levels, decreased mitochondrial membrane potential, and induced glutathione (B108866) consumption. researchgate.netdntb.gov.ua The death of gastric cancer cells can be partially rescued by a ROS inhibitor. researchgate.netdntb.gov.ua In multiple myeloma cells, nortriptyline induced apoptosis as indicated by mitochondrial membrane potential and caspase-3 and Annexin V assays. metu.edu.trsemanticscholar.orgtubitak.gov.tr Nortriptyline has been shown to induce mitochondria and death receptor-mediated apoptosis in bladder cancer cells. researchgate.net In a cellular model of cerebral ischemia, nortriptyline significantly inhibited apoptosis. ahajournals.org

Table 2: Effects of Fluphenazine and Nortriptyline on Apoptosis and Related Factors

| Compound | Apoptosis Induction | Modulation of Apoptosis-Related Factors (Examples) | Key Findings |

| Fluphenazine | Yes researchgate.netnih.govnih.gove-century.usfrontiersin.orgfrontiersin.orgnih.gov | Increased cleaved caspase, decreased Bcl-2, increased Bax nih.gove-century.us | Induces mitochondria-mediated intrinsic apoptosis, involved in photocytotoxic effect with UVA irradiation nih.gove-century.usfrontiersin.orgnih.gov. |

| Nortriptyline | Yes researchgate.netdntb.gov.uametu.edu.trsemanticscholar.orgtubitak.gov.trresearchgate.netahajournals.org | Upregulates BAX, BAD, c-PARP; downregulates PARP, Bcl-2 researchgate.netdntb.gov.ua | Apoptosis linked to oxidative stress, modulates mitochondrial membrane potential and caspase-3 researchgate.netdntb.gov.uametu.edu.trsemanticscholar.orgtubitak.gov.trahajournals.org. |

Cellular Migration and Invasion Dynamics

Both fluphenazine and nortriptyline have been reported to affect cellular migration and invasion. Fluphenazine is able to decrease cell migration and invasion. nih.govnih.gove-century.us Studies have shown that fluphenazine reduced the invasion of breast cancer cells. nih.gov Results regarding cell migration also confirmed that fluphenazine causes a decrease in the migration of these cancer cells. nih.gov Fluphenazine suppressed TNBC cell migration and invasion in vitro. e-century.us

Nortriptyline has also been shown to inhibit the migration of cancer cells. In gastric cancer cells, nortriptyline inhibited migration in a dose-dependent manner. researchgate.netdntb.gov.ua

Table 3: Effects of Fluphenazine and Nortriptyline on Cellular Migration and Invasion

| Compound | Effect on Migration | Effect on Invasion | Key Findings |

| Fluphenazine | Decreases migration nih.govnih.gove-century.us | Decreases invasion nih.govnih.gove-century.us | Suppresses migration and invasion in various cancer cell lines, including TNBC nih.gove-century.us. |

| Nortriptyline | Inhibits migration researchgate.netdntb.gov.ua | Not explicitly detailed in search results for invasion in this context | Inhibits migration in gastric cancer cells researchgate.netdntb.gov.ua. |

Autophagy Pathway Modulation by Fluphenazine

Research suggests that fluphenazine may modulate the autophagy pathway. Some studies indicate that fluphenazine and its derivatives induce autophagy. nih.gov Fluphenazine is thought to regulate Akt and Wnt signaling pathways through a mechanism likely achieved by disrupting lysosomal function and blocking autophagic flow. researchgate.net

Biofilm and Hyphae Formation Inhibition (e.g., Candida albicans by Nortriptyline)

Nortriptyline has demonstrated the capacity to inhibit the growth and biofilm formation of Candida species, including Candida albicans. nih.govmdpi.comresearchgate.netmdpi.com Studies have shown that nortriptyline can inhibit not only hyphae and biofilm formation but also kill cells in a mature biofilm. nih.govmdpi.comresearchgate.net Cell lysis by nortriptyline has been observed, along with synergistic activity with amphotericin B. nih.govresearchgate.net Nortriptyline was shown to have the capacity to inhibit biofilm and hyphae formation and to efficiently kill cells in a mature biofilm of C. albicans. mdpi.comresearchgate.netnih.gov This phenomenon is related to its amphiphilic structure and surfactant activity, which can disturb cell membrane functionality. researchgate.net

Table 4: Effect of Nortriptyline on Candida albicans Biofilm and Hyphae Formation

| Compound | Effect on Biofilm Formation in C. albicans | Effect on Hyphae Formation in C. albicans | Effect on Mature Biofilm in C. albicans | Key Findings |

| Nortriptyline | Inhibits nih.govmdpi.comresearchgate.netmdpi.com | Inhibits nih.govmdpi.comresearchgate.netmdpi.com | Kills cells nih.govmdpi.comresearchgate.net | Disrupts cell membrane functionality, synergistic with amphotericin B nih.govresearchgate.net. |

Macropinocytosis Repression and Fatty Acid Uptake Modulation by Nortriptyline

Recent research indicates that nortriptyline can potently inhibit macropinocytosis-mediated fatty acid uptake. nih.govnih.govrupress.orgscite.airesearchgate.netnih.gov This mechanism involves nortriptyline provoking lysosomes to release protons, leading to cellular acidification. nih.govnih.govrupress.orgnih.gov This acidification, in turn, suppresses macropinocytosis, an endocytic pathway responsible for fatty acid endocytosis. nih.govnih.govrupress.orgnih.gov Studies have shown that nortriptyline can block the uptake of various fatty acids in vitro and in vivo. nih.govresearchgate.net This inhibition of fatty acid uptake has been explored in the context of potential therapeutic strategies for conditions like tumor growth, lipogenesis, and hepatic steatosis. nih.govnih.govrupress.orgscite.airesearchgate.netnih.gov

Nortriptyline inhibits fatty acid uptake by inducing lysosome-mediated cellular acidification. nih.govnih.govrupress.orgnih.gov

Cellular acidification suppresses macropinocytosis, which is involved in fatty acid endocytosis. nih.govnih.govrupress.orgnih.gov

This mechanism has shown potential in inhibiting tumor growth, lipogenesis, and hepatic steatosis in mouse models. nih.govnih.govrupress.orgscite.airesearchgate.netnih.gov

Ion Channel Modulation

Nortriptyline has been shown to modulate the activity of various ion channels. brieflands.com

Voltage-Dependent K+ Channels Inhibition by Nortriptyline

Nortriptyline has demonstrated inhibitory effects on voltage-gated K+ channels. brieflands.com It is also reported to inhibit Ca2+-activated and inwardly rectifying (Kir) potassium channels. brieflands.com Inhibition of astrocytic potassium reuptake via blocking Kir4.1 channels by nortriptyline can lead to an increase in extracellular potassium concentration, potentially contributing to increased amplitude of spreading depolarization waves in cortical and hippocampal tissues. brieflands.com

Nortriptyline inhibits voltage-gated K+ channels. brieflands.com

It also inhibits Ca2+-activated and inwardly rectifying (Kir) potassium channels. brieflands.com

Inhibition of astrocytic Kir4.1 can increase extracellular potassium. brieflands.com

Sodium and Calcium Channel Effects of Nortriptyline

Nortriptyline is known to block the inactivated state of voltage-gated sodium channels. brieflands.com This sodium channel blocking effect has been implicated in the risk of sudden cardiac arrest, particularly in individuals with predisposing genetic factors affecting sodium channel function. oup.comnih.govresearchgate.net While the primary focus is on sodium channels, some sources also mention nortriptyline increasing intracellular calcium concentration. brieflands.com

Nortriptyline blocks the inactivated state of voltage-gated sodium channels. brieflands.com

This effect can reduce cardiac sodium current. oup.comnih.govresearchgate.net

Increased intracellular calcium concentration has also been noted. brieflands.com

Mitochondrial Dynamics and Bioenergetics

Nortriptyline has been investigated for its effects on mitochondrial function.

Mitochondrial Permeability Transition (mPT) Inhibition by Nortriptyline

Nortriptyline has been identified as a strong inhibitor of mitochondrial permeability transition (mPT). nih.govahajournals.orgnih.govresearchgate.nettandfonline.comnih.govresearchgate.nettandfonline.com mPT involves the opening of pores in the inner mitochondrial membrane, which can lead to the release of mitochondrial factors and activation of cell death pathways. nih.govahajournals.orgtandfonline.com By inhibiting mPT, nortriptyline can protect against mitochondrial dysfunction and subsequent cell death. nih.govahajournals.orgnih.govresearchgate.nettandfonline.comnih.govresearchgate.net This inhibitory effect has been observed in isolated mitochondria and in cellular and animal models of cerebral ischemia and hepatic encephalopathy. nih.govahajournals.orgnih.govresearchgate.nettandfonline.comnih.govresearchgate.net

Nortriptyline is a strong inhibitor of mitochondrial permeability transition (mPT). nih.govahajournals.orgnih.govresearchgate.nettandfonline.comnih.govresearchgate.nettandfonline.com

mPT opening can lead to the release of apoptogenic factors. nih.govahajournals.orgtandfonline.com

Inhibition of mPT by nortriptyline can protect against cell death. nih.govahajournals.orgnih.govresearchgate.nettandfonline.comnih.govresearchgate.net

Mitochondrial Membrane Potential (MMP) Modulation

Nortriptyline has been shown to modulate mitochondrial membrane potential (MMP or ΔΨm). nih.govahajournals.orgnih.govresearchgate.nettandfonline.comnih.govresearchgate.netdntb.gov.uaresearchgate.net Loss of MMP is an indicator of mitochondrial dysfunction and mPT opening. nih.govresearchgate.nettandfonline.com Research indicates that nortriptyline can help retain MMP in neurons following insults such as oxygen/glucose deprivation. nih.govahajournals.orgresearchgate.net Maintaining MMP is crucial for normal mitochondrial function and cellular viability. nih.govresearchgate.nettandfonline.com Studies have demonstrated that nortriptyline treatment can reduce the decrease in MMP induced by various stressors. nih.govahajournals.orgnih.govresearchgate.nettandfonline.comnih.govresearchgate.netdntb.gov.uaresearchgate.net

Mitochondrial Factor Release and Caspase Cascade Forestalling

Research indicates that Nortriptyline exhibits neuroprotective effects, partly through its influence on mitochondrial function. Studies in primary cerebrocortical neurons subjected to oxygen/glucose deprivation, a model of cerebral ischemia, have shown that Nortriptyline inhibits cell death, the loss of mitochondrial membrane potential, the subsequent release of mitochondrial factors, and the activation of caspase 3. researchgate.netnih.govahajournals.orgnih.gov This protective effect correlates with Nortriptyline's ability to inhibit mitochondrial permeability transition (mPT) in isolated mitochondria. researchgate.netnih.govahajournals.orgnih.gov The proposed mechanism is that Nortriptyline acts on mitochondria to prevent the mPT-mediated release of apoptogenic factors, thereby forestalling the caspase cascades that lead to cell death. nih.govahajournals.orgresearchgate.net

Mitochondrial permeability transition involves the opening of pores in the inner mitochondrial membrane, allowing the exchange of solutes smaller than 1.5 kDa. nih.govahajournals.org This process is considered a significant event leading to the release of mitochondrial factors and the activation of both caspase-dependent and caspase-independent cell death pathways. nih.govahajournals.org Nortriptyline has been identified as a strong inhibitor of mPT. nih.govresearchgate.net In cellular models, the optimal concentration for Nortriptyline's neuroprotection against oxygen/glucose deprivation-induced cell death appears to be within a narrow window, specifically 1 to 5 μmol/L. nih.govahajournals.org

Fluphenazine has also been shown to induce mitochondria-mediated intrinsic apoptosis in cancer cells. nih.gov This effect may be supported by an increase in the generation of reactive oxygen species (ROS) after treatment. mdpi.com

Oxidative Stress Pathways

Both Fluphenazine and Nortriptyline have been implicated in affecting oxidative stress pathways, albeit through potentially different mechanisms and contexts.

Reactive Oxygen Species (ROS) Production and Regulation

Nortriptyline has been shown to influence reactive oxygen species (ROS) production. In studies involving gastric cancer cells, Nortriptyline treatment increased intracellular ROS and malondialdehyde (MDA) levels, while decreasing mitochondrial membrane potential and inducing glutathione (GSH) consumption. researchgate.netdntb.gov.ua The cell death induced by Nortriptyline in these cells was closely related to oxidative stress and could be partially rescued by the ROS inhibitor N-acetylcysteine (NAC). researchgate.netdntb.gov.uanih.gov Mechanistically, Nortriptyline activates the Keap1-Nrf2 pathway, which is known to be involved in oxidative stress regulation. researchgate.netdntb.gov.uanih.gov

In the context of cerebral ischemia/reperfusion injury, Nortriptyline has been reported to reduce oxidative stress factors such as elevated H2O2 and superoxide (B77818). researchgate.net It also appears to augment intracellular antioxidant enzymes, contributing to cell viability in hypoxic/normoxic conditions. researchgate.net Another study demonstrated that Nortriptyline increases the activities of catalase and superoxide dismutase (SOD) while reducing MDA levels in rat testicular tissue lesions. researchgate.net The increase in antioxidant enzymes like catalase may contribute to interrupting hydrogen peroxide breakdown and preventing tissue damage. researchgate.net

Fluphenazine has also been reported to affect ROS generation. mdpi.commdpi.com Some research suggests that Fluphenazine induces ROS production, which can affect mitochondrial potential and lead to DNA damage, ultimately resulting in cell cycle arrest and apoptosis. mdpi.com Phenothiazines, the class of drugs to which Fluphenazine belongs, have generally been shown to interact with oxidative stress pathways. biorxiv.org

Free Radical Pathway Inhibition (Antimutagenic Activity of Fluphenazine)

Fluphenazine has demonstrated antimutagenic activity in short-term tests, which appears to involve the inhibition of free radical pathways. oup.comresearchgate.netibimapublishing.com In the Ames test, Fluphenazine reduced the genotoxicity of standard mutagens, both in the presence and absence of the promutagen-activating S9 fraction. oup.comoup.com This effect was statistically significant at higher drug concentrations (25–50 μM). oup.com

In short-term tests on human lymphocytes, the inhibitory effect of Fluphenazine on the genotoxicity of standard mutagens was most pronounced in the cytokinesis-blocked micronucleus assay and the thioguanine-resistance test, and less so in the sister chromatid exchange test. oup.comoup.com Fluphenazine significantly reduced the level of free radicals in in vitro samples of human granulocytes. oup.comoup.com The reduction in free radical levels is considered an important mechanism underlying the antimutagenic action of Fluphenazine. oup.comibimapublishing.com For instance, in the presence of a standard free radical-cascade activator (PMA), Fluphenazine reduced the level of free radicals in granulocytes in a concentration-dependent manner. oup.com

Membrane Interactions and Cellular Integrity

Both Fluphenazine and Nortriptyline interact with cellular membranes, influencing their structure and function.

Perturbation of Lipid Bilayer Structure and Membrane Dynamics by Fluphenazine

Fluphenazine, a phenothiazine derivative, is known to interact with the lipid bilayer of cellular membranes. nih.govresearchgate.net This interaction is facilitated by the cationic and amphiphilic nature of phenothiazines. nih.govresearchgate.net Studies using techniques like ATR-IR and 31P NMR have investigated the influence of Fluphenazine on the structure of dipalmitoylphosphatidylcholine (DPPC) bilayers, a model membrane system. researchgate.net

These studies indicate that Fluphenazine can form hydrogen bonds with the proton-acceptor carbonyl groups of DPPC molecules. researchgate.net This interaction leads to increased fluidization and conformational disorder in the hydrophobic part of the lipid bilayer. researchgate.net At higher concentrations, Fluphenazine can cause the destruction of the lipid bilayer structure, leading to the observation of an isotropic phase. researchgate.net These interactions and the resulting fluidization and destabilization of the lipid bilayer are considered to play a crucial role in the multidrug-resistant (MDR) activity associated with Fluphenazine. researchgate.net The perturbation of membrane dynamics and structure by phenothiazines can impact various membrane-dependent processes, including signal transduction and ion channel activity. nih.gov

Cytosolic pH Homeostasis and Lysosomal Proton Release by Nortriptyline

Recent research has highlighted the effects of nortriptyline on cellular pH homeostasis, particularly concerning lysosomes. Studies indicate that nortriptyline can function as a lysosomotropic agent, accumulating within acidic organelles like lysosomes. nih.govnih.govpreprints.org This accumulation is thought to occur because nortriptyline, a hydrophobic amine, can become protonated in the acidic environment of the lysosome, leading to its trapping within the organelle. nih.gov

The accumulation of nortriptyline in lysosomes leads to an increase in lysosomal pH, shifting it from its normal acidic range (pH 4.5–5) towards a more neutral pH (pH 6–6.5). nih.govpreprints.org This alkalinization of lysosomes can disrupt their normal function, including the activity of lysosomal enzymes which typically have optimal activity in an acidic environment. preprints.org

Furthermore, studies suggest that nortriptyline can induce the release of protons from lysosomes, contributing to the acidification of the cytosol. nih.govnih.govresearchgate.net This lysosome-mediated cellular acidification has been linked to the inhibition of macropinocytosis, an endocytic pathway involved in the uptake of extracellular substances, including fatty acids. nih.govnih.govrupress.org Macropinocytosis is known to be sensitive to changes in intracellular pH. nih.govsemanticscholar.org

Detailed research findings support these observations. For instance, experiments have shown that nortriptyline treatment leads to increased lysosomal pH and a homogeneous reduction in cellular pH values. nih.govrupress.orgresearchgate.net These effects are consistent with the behavior of lysosomotropic agents that facilitate cellular acidification through proton release from lysosomes. nih.govresearchgate.netresearchgate.net The accumulation of nortriptyline in lysosomes, but not mitochondria, has been demonstrated, further supporting its lysosomotropic nature. nih.govrupress.orgresearchgate.net

The mechanism by which nortriptyline triggers proton release from lysosomes and subsequent cytosolic acidification is not fully understood but may involve the "proton sponge effect." This effect is typically associated with cationic or polyamine-containing molecules that become increasingly protonated in the acidic environment of endosomes and lysosomes. The influx of protons is accompanied by a counterion influx (e.g., chloride ions) to maintain electroneutrality, leading to an increase in osmotic pressure within the organelle. This osmotic swelling can eventually cause the rupture or permeabilization of the lysosomal membrane, releasing the accumulated contents, including protons, into the cytosol. researchgate.netadvancedsciencenews.comresearchgate.net While the term "proton sponge effect" is often discussed in the context of drug delivery systems, the principle of protonation and subsequent osmotic changes in acidic vesicles is relevant to the observed effects of lysosomotropic drugs like nortriptyline.

Research has also compared the effects of nortriptyline to known inhibitors of lysosomal function. For example, Bafilomycin A1, a potent inhibitor of vacuolar H+-ATPase (v-ATPase), the proton pump responsible for maintaining lysosomal acidity, also inhibits lysosomal acidification, increases lysosomal pH, decreases cellular pH, and suppresses macropinocytosis. nih.govrupress.orgresearchgate.netsigmaaldrich.com While both nortriptyline and v-ATPase inhibitors affect lysosomal and cellular pH, their primary mechanisms may differ, with nortriptyline acting as a lysosomotropic agent that disrupts pH homeostasis through accumulation and proton release, whereas Bafilomycin A1 directly targets the proton pump.

The impact of nortriptyline on cytosolic pH and lysosomal function has implications for various cellular processes, including endocytosis and potentially autophagy, which relies on functional lysosomes for the degradation of cellular components. nih.govcore.ac.uk

Below is a table summarizing some key findings related to Nortriptyline's effects on cellular pH and lysosomes:

| Effect Observed | Measurement/Indicator | Findings | Source(s) |

| Lysosomal Accumulation | Proportional content in lysosomes vs. mitochondria | Nortriptyline content proportional to lysosomes, not mitochondria. | nih.govrupress.orgresearchgate.net |

| Increased Lysosomal pH | Measurement of lysosomal pH | Nortriptyline treatment increased lysosomal pH. | nih.govrupress.orgresearchgate.net |

| Reduced Cellular pH | Measurement of cellular pH | Nortriptyline treatment reduced cellular pH. | nih.govrupress.orgresearchgate.net |

| Induction of LGALS3 puncta | EGFP-LGALS3 puncta formation | Nortriptyline induced EGFP-LGALS3 puncta formation, indicating lysosomal membrane permeabilization. | nih.govrupress.orgresearchgate.net |

| Inhibition of Macropinocytosis | Uptake of macropinocytosis markers (e.g., BODIPY-C16) | Nortriptyline suppressed macropinocytosis. | nih.govrupress.orgresearchgate.net |

| Proton Release from Lysosomes | Inferred from cellular acidification | Observations consistent with proton release from lysosomes. | nih.govresearchgate.netresearchgate.net |

This table summarizes findings from several studies indicating that nortriptyline's actions as a lysosomotropic agent lead to its accumulation in lysosomes, subsequent alkalinization of these organelles, and the release of protons that acidify the cytosol, ultimately impacting cellular processes like macropinocytosis.

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Motifs for Molecular Interaction and Biological Activity

The core structure of nortriptyline (B1679971), a dibenzocycloheptene, consists of a tricyclic ring system and a side chain attached to the central ring wikipedia.orgresearchgate.net. This tricyclic scaffold is crucial for interaction with biological targets, primarily monoamine transporters such as the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT) iarc.frmayoclinic.org. Nortriptyline is known to be a strong norepinephrine reuptake inhibitor and a moderate serotonin reuptake inhibitor wikipedia.org. The three-ring system provides a relatively rigid framework, while the attached side chain contributes flexibility and contains a key amino group researchgate.netresearchgate.net.

The nature and position of substituents on the tricyclic ring system can influence activity and selectivity. For TCAs, the tricyclic structure is typically a 6-7-6 or 6-6-6 ring system slideshare.netslideshare.net. The side chain, usually a three-carbon chain linking the central ring to a terminal amine group, is also critical for activity slideshare.netslideshare.net. The terminal amino group is typically tertiary or, in the case of secondary amines like nortriptyline, secondary wikipedia.orgslideshare.net. The basic nitrogen atom in the side chain is generally protonated at physiological pH, carrying a positive charge that is important for interaction with anionic sites on transporter proteins researchgate.net.

Impact of Side Chain and Ring System Flexibility on Activity

The flexibility of the side chain and the conformation of the tricyclic ring system significantly impact the binding affinity and selectivity of TCAs. The three-carbon linker between the tricyclic core and the terminal amine is considered important for neuroleptic activity in related phenothiazine (B1677639) structures and is a common feature in TCAs slideshare.netslideshare.net. Variations in the length and branching of this side chain can alter the positioning of the terminal amine relative to the tricyclic system, thereby affecting its interaction with the binding site of transporters slideshare.net.

Research indicates that the flexibility of both the side chain and the ring system allows TCAs to interact with the lipid bilayer, which may contribute to their effects researchgate.net. The binding to lipid membranes can involve electrostatic and hydrophobic interactions, influenced by the phospholipid composition of the membrane and the methylation of the side chain researchgate.net.

Computational and Theoretical Chemistry Studies

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to simulate the physical movements of atoms and molecules over time. By solving Newton's laws of motion for a system of interacting particles, MD simulations can provide dynamic information about conformational changes, flexibility, and interactions.

Protein-Ligand Stability and Interaction Dynamics

MD simulations are widely used to investigate the stability and dynamics of protein-ligand complexes, providing details about binding interactions and conformational changes upon binding. Studies have utilized MD simulations to explore the interaction dynamics of Fluphenazine (B1673473) with specific protein targets, such as the SARS-CoV-2 main protease windows.netnih.gov and the Sirtuin 2 (Sirt2) protein. researchgate.net These simulations can reveal the stability of the complex, the nature of interactions (e.g., hydrogen bonds), and the flexibility of the protein and ligand within the binding site over simulation time. For instance, MD simulations of Fluphenazine with the SARS-CoV-2 main protease have been performed for durations like 100 ns to assess the stability and convergence of the complex, with analyses of parameters such as Root Mean Square Deviation (RMSD) indicating stable conformations. windows.netnih.gov Similarly, MD simulations have shown substantial stability for Fluphenazine in complex with Sirt2. researchgate.net While specific MD studies focusing solely on Nortriptyline's interaction dynamics with its primary therapeutic targets were not explicitly detailed in the search results, MD simulations are a standard approach to analyze the stability and conformational behavior of protein-ligand complexes in general, including the evaluation of RMSD, hydrogen bond formation, and flexibility (RMSF). peerj.comphyschemres.orgmdpi.commdpi.com The conformational adaptability of drugs like Nortriptyline (B1679971) is considered important for their pharmacological functions, suggesting that MD could be used to study these aspects in protein-bound states. researchgate.net

Simulation of Aqueous Solution Behavior

Understanding the behavior of drug molecules in aqueous solutions is important for predicting properties like solubility, aggregation, and interaction with other molecules in a biological environment. While detailed MD simulations specifically focused on the general aqueous solution behavior of isolated Fluphenazine or Nortriptyline molecules at a fundamental level were not prominently featured in the search results, studies have investigated aspects of their behavior in solution using theoretical and experimental methods. For Nortriptyline, research has explored its self-association and micellization behavior in aqueous solutions, including the influence of salts and the interaction with surfactants. researchgate.netresearchgate.net These studies often employ techniques like tensiometry and theoretical models (e.g., Clint, Rubingh, Rosen) to analyze critical micelle concentration and thermodynamic parameters related to micellization and adsorption at the air/solution interface. researchgate.netresearchgate.net Additionally, computational studies have been used in the context of Nortriptyline's interaction with cyclodextrins in solution, which can influence its solubility and stability. mdpi.com These theoretical approaches, while not always full-scale MD simulations of bulk aqueous solutions, contribute to understanding the compounds' behavior in a water-based environment.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and condensed phases. DFT calculations can provide valuable information about electronic behavior, reactivity, and spectroscopic properties.

Spectroscopic and Vibrational Assignments

DFT calculations are a valuable tool for predicting and assigning spectroscopic features, such as vibrational frequencies (infrared and Raman) and electronic transitions (UV-Vis). For Fluphenazine, DFT has been used in conjunction with experimental spectroscopic techniques like Surface-Enhanced Raman Spectroscopy (SERS) to determine its adsorption structure and assign vibrational bands corresponding to different parts of the molecule, such as the phenothiazine (B1677639) ring and side chains. mdpi.comresearchgate.net Time-Dependent DFT (TD-DFT) has been employed to investigate the UV-Vis spectra and electronic transitions of Fluphenazine in different solvents. windows.netnih.govresearchgate.net For Nortriptyline, while direct extensive studies on vibrational assignments using DFT were not specifically highlighted in the search results, DFT is a common method for this purpose for similar tricyclic compounds, and studies on related molecules like Amitriptyline (B1667244) have used DFT to calculate NMR shifts for comparison with experimental spectra. als-journal.com These computational assignments aid in the interpretation of experimental spectra and provide a deeper understanding of the molecular structure and properties.

Oxidation Site Analysis

Studies utilizing electrochemical and quantum chemical methods have investigated the possible oxidation and epoxidation sites of nortriptyline. These sites are considered relevant to the biological responses of the molecule, including potential hepatotoxicity researchgate.netnih.gov. Research indicates that the oxidation and epoxidation sites on nortriptyline are located in the apolar region of the molecule researchgate.netnih.govnih.govdntb.gov.ua. Electrochemical studies on fluphenazine have shown anodic peaks, suggesting specific sites where oxidation occurs, although detailed analysis of these sites was not consistently found across the search results researchgate.net.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is a computational technique used to understand the electronic behavior and reactivity of molecules. For fluphenazine, FMO analysis has been employed to determine energy gap values in different solvents, providing insights into its electronic properties researchgate.netnih.govresearchgate.netnih.gov. This analysis can help in understanding charge transfer and molecular interactions within the fluphenazine molecule researchgate.netnih.govresearchgate.net.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational tool that visualizes the charge distribution over a molecule, indicating regions that are likely to be involved in electrostatic interactions. MEP mapping has been determined for fluphenazine, including in the gaseous phase, as part of studies investigating its electronic properties nih.govresearchgate.net. For nortriptyline and other tricyclic antidepressant drugs, MEP has been examined in conjunction with molecular mechanical energy calculations and molecular dynamics simulations to understand their molecular structure and dynamics nih.gov.

Molecular Docking and Ligand Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of one molecule to another when bound to form a stable complex, providing an estimate of the strength of association or binding affinity.

For nortriptyline, molecular docking studies have explored its interactions with various protein targets. These include studies predicting binding with placental proteins such as IGFBP-1, PlGF-1, and GATA3, revealing varying degrees of affinity uomisan.edu.iq. Nortriptyline has also been docked to the Kir4.1 channel pore region, with predictions suggesting the secondary amine can interact with residues like Glu158 researchgate.net. Furthermore, molecular docking has been used to analyze the binding of nortriptyline hydrochloride to target proteins in the context of colorectal cancer research frontiersin.org.

Fluphenazine has also been the subject of molecular docking studies to investigate its potential interactions with biological targets. Docking simulations have been used to study the binding of fluphenazine derivatives with caspase-3, identifying potential binding orientations and interactions with the active site researchgate.net. Fluphenazine has been identified as a potential inhibitor of Sirtuin 2 (Sirt2) through computational screening involving molecular docking and dynamics nih.govmdpi.com. Molecular docking has also been employed to study the binding pose of fluphenazine with targets like SCN1A researchgate.net.

Molecular docking studies often provide estimated binding affinity values, typically expressed in kcal/mol. For instance, in a study on binding to placental proteins, the affinity values for nortriptyline ranged between -5.9 and -7.8 kcal/mol depending on the specific protein uomisan.edu.iq.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental theoretical methods used to investigate the electronic structure, reactivity, and properties of molecules.

DFT has been extensively applied to both nortriptyline and fluphenazine. For nortriptyline, quantum chemical methods, in combination with electrochemical studies, have been used to analyze oxidation sites researchgate.netnih.govnih.govdntb.gov.ua. Quantum theoretical calculations have also been utilized to study the photophysical and photochemical properties of nortriptyline hydrochloride, including photoionization mechanisms and excited states researchgate.net.

For fluphenazine, DFT calculations have been used to investigate its electronic behavior, reactivity, and biological properties researchgate.netnih.govresearchgate.netnih.govoutbreak.info. These calculations have determined spectroscopic and vibrational assignments researchgate.netnih.govresearchgate.net. DFT has also been applied to study thermochemical parameters related to fluphenazine and its derivatives, such as bond dissociation enthalpy and ionization potential, which are relevant to their antioxidant properties nih.gov. Furthermore, DFT computations are often integrated with other computational techniques like FMO analysis, MEP mapping, and molecular docking in comprehensive studies of fluphenazine researchgate.netnih.govresearchgate.netnih.govresearchgate.netsemanticscholar.orggrafiati.com. Quantum chemical calculations are recognized for their ability to estimate chemical reaction pathways and predict unknown reactions frontiersin.orgrsc.org.

Pharmacophore Modeling and In Silico Property Prediction

Pharmacophore modeling is a computational technique that identifies the essential steric and electronic features of a molecule that are required for optimal interaction with a specific biological target and to trigger its biological response. These features can include hydrogen bond acceptors, donors, lipophilic centers, and ionizable groups.

Pharmacophore models have been applied to nortriptyline in the context of identifying potential ligands for targets such as the serotonin (B10506) transporter (SERT) uit.nonih.gov. For example, a structure-based pharmacophore model built using the SERT S1 pocket has been used in virtual screening for novel ligands, with nortriptyline being a known ligand for this site nih.gov. Pharmacophore models have also been constructed for Kir4.1 blockers, and the structure of nortriptyline has been fitted to these models, which typically comprise features like hydrogen bond acceptors, hydrophobic centers, and positively-ionizable groups researchgate.net.

In silico property prediction encompasses the computational estimation of various physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of drug candidates. These predictions are often integrated into computational workflows that include molecular docking and pharmacophore modeling to assess the potential pharmacological profile of compounds. Studies involving molecular docking and drug repurposing for fluphenazine and nortriptyline often include in silico analysis of properties to evaluate their suitability as drug candidates researchgate.netnih.govresearchgate.net.

Advanced Analytical Research Methodologies

Chromatographic Techniques for Research Applications

Chromatographic methods are widely employed for the separation and analysis of complex mixtures. In the context of Motival's components, these techniques are crucial for isolating nortriptyline (B1679971) and fluphenazine (B1673473) from each other and from potential impurities or degradation products, allowing for their individual study.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

HPLC is a powerful chromatographic technique used extensively for the analysis and quantification of pharmaceutical compounds. Several research studies have utilized HPLC for the determination of nortriptyline hydrochloride and fluphenazine hydrochloride, both individually and in combination.

One study describes an HPLC method using a Genesis C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) for the simultaneous determination of fluphenazine hydrochloride, nortriptyline hydrochloride, and its impurity, amitriptyline (B1667244) hydrochloride. This method demonstrated linearity over a broad concentration range, proving effective for separation and quantification in laboratory-prepared mixtures and pharmaceutical dosage forms. africaresearchconnects.comresearch-nexus.net Another HPLC method for the simultaneous determination of these compounds employed a Hypersil Gold C8 column with a mobile phase of formic acid and methanol (B129727), achieving retention times of 5.11 min for nortriptyline and 8.05 min for fluphenazine. researchgate.netnih.gov This method showed linearity over concentration ranges of 5.0–1350.0 μg/mL for nortriptyline and 10.0–1350.0 μg/mL for fluphenazine. researchgate.netnih.gov

Fast HPLC methods using monolithic stationary phases have also been developed for the rapid quantification of nortriptyline and fluphenazine. One such method utilized a Chromolith® Performance RP-18e column with a mobile phase of methanol and KH2PO4, achieving separation in less than one minute. tandfonline.comtandfonline.com This method demonstrated good linearity, precision, and accuracy, with retention times of 0.476 min for nortriptyline and 0.814 min for fluphenazine. tandfonline.com

HPLC is also used as a stability-indicating method for the determination of fluphenazine hydrochloride in the presence of its degradation products. A reversed-phase C18 column with a mobile phase of methanol, acetonitrile, and ammonium acetate has been employed for this purpose. researchgate.netnih.govresearchgate.net

| HPLC Method Parameters (Example) | Value | Source |

|---|---|---|

| Column | Genesis C18 | africaresearchconnects.comresearch-nexus.net |

| Mobile Phase | Ammonium acetate:Acetonitrile | africaresearchconnects.comresearch-nexus.net |

| Detection Wavelength | 254 nm | research-nexus.net |

| Linearity (Nortriptyline) | 100–500 μg/mL | africaresearchconnects.com |

| Linearity (Fluphenazine) | 10–250 μg/mL | africaresearchconnects.com |

| HPLC Method Parameters (Example) | Value | Source |

|---|---|---|

| Column | Hypersil Gold C8 (250 mm x 4.6 mm) | researchgate.netnih.gov |

| Mobile Phase | Formic acid (0.1 M, pH 2.16):Methanol (33:67 v/v) | researchgate.netnih.gov |

| Flow Rate | 1.1 mL/min | researchgate.netnih.gov |

| Detection Wavelength | 251 nm | researchgate.net |

| Retention Time (Nortriptyline) | 5.11 min | researchgate.netnih.gov |

| Retention Time (Fluphenazine) | 8.05 min | researchgate.netnih.gov |

| Linearity (Nortriptyline) | 5.0–1350.0 μg/mL | researchgate.netnih.gov |

| Linearity (Fluphenazine) | 10.0–1350.0 μg/mL | researchgate.netnih.gov |

| Fast HPLC Method Parameters (Example) | Value | Source |

|---|---|---|

| Column | Chromolith® Performance RP-18e | tandfonline.comtandfonline.com |

| Mobile Phase | MeOH:25 mM KH2PO4 pH 4.5 (70:30) | tandfonline.comtandfonline.com |

| Flow Rate | 5 mL/min | tandfonline.comtandfonline.com |

| Temperature | 40°C | tandfonline.comtandfonline.com |

| Detection Wavelength | 254 nm | tandfonline.comtandfonline.com |

| Retention Time (Nortriptyline) | 0.476 ± 2.83 × 10⁻³ min | tandfonline.com |

| Retention Time (Fluphenazine) | 0.814 ± 2.94 × 10⁻³ min | tandfonline.com |

| LOD (Nortriptyline) | 0.40 µg/mL | tandfonline.comtandfonline.com |

| LOD (Fluphenazine) | 0.78 µg/mL | tandfonline.comtandfonline.com |

| LOQ (Both Analytes) | 3.125 µg/mL | tandfonline.comtandfonline.com |

Gas Chromatography (GC) for Compound Characterization

Gas Chromatography (GC) is a technique suitable for the separation and analysis of volatile or semi-volatile compounds. While HPLC is more commonly reported for the analysis of nortriptyline and fluphenazine, GC methods have also been explored, particularly for the determination of these compounds in biological fluids. tandfonline.comindexcopernicus.com GC can be coupled with various detectors, including mass spectrometers, for enhanced characterization and identification. indexcopernicus.com GC-based metabolomics, which often utilizes GC-MS, is a technique for identifying and quantifying small molecular metabolites, drugs, and toxins after chemical derivatization to make them volatile. nih.govmdpi.com

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that offers advantages in terms of simplicity and cost-effectiveness. HPTLC methods have been developed for the determination of fluphenazine hydrochloride. indexcopernicus.combbrc.in One study describes a TLC-densitometric method on silica (B1680970) gel plates with a mobile phase of ethyl acetate, methanol, and concentrated ammonia (B1221849) for the simultaneous determination of fluphenazine hydrochloride, nortriptyline hydrochloride, and amitriptyline hydrochloride. africaresearchconnects.comresearch-nexus.net This method showed a linear response over a defined range for each compound. africaresearchconnects.comresearch-nexus.net HPTLC has also been used in the development of validated methods for quantitative analysis. google.comgoogle.fr

Mass Spectrometry Techniques

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of ions, which is invaluable for the identification and structural elucidation of compounds. When coupled with chromatographic techniques, MS offers a powerful tool for comprehensive analysis, particularly in complex matrices or when studying degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Degradation Pathway Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS), and specifically LC-MS/MS (tandem mass spectrometry), is a hyphenated technique that combines the separation power of LC with the identification capabilities of MS. LC-MS/MS is particularly useful for the analysis of less volatile or thermally labile compounds and for the elucidation of degradation pathways.

LC-MS/MS studies have been conducted to characterize the oxidative degradation product of fluphenazine hydrochloride. nih.govresearchgate.netresearchgate.net By analyzing the fragmentation pattern obtained from LC-MS/MS, researchers can propose structures for unknown degradation products and outline the degradation pathway of the drug. nih.govresearchgate.netresearchgate.net This technique has been found suitable for stability-indicating studies of fluphenazine hydrochloride. nih.govresearchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Substance Identification

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation capabilities of GC with the identification power of MS. GC-MS is widely used for the identification and quantification of volatile and semi-volatile organic compounds. It is a standard technique in various fields, including forensic science, environmental analysis, and metabolomics. nih.govmdpi.commdpi.com

In research involving compounds like those in this compound, GC-MS can be used for substance identification, particularly for volatile impurities or degradation products that are amenable to GC analysis. GC-MS-based metabolomics, for instance, is effective for identifying and quantifying small molecules, including drugs and toxins, often utilizing large spectral libraries for compound identification through mass spectral matching and retention index matching. nih.govmdpi.com

Spectroscopic Techniques

Spectroscopic methods are widely employed in pharmaceutical analysis for the identification and quantification of active pharmaceutical ingredients. UV-Visible (UV-Vis) spectroscopy and spectrofluorimetry are particularly useful due to their sensitivity and ability to provide information about electronic transitions and molecular structure.

UV-Visible (UV-Vis) Spectroscopy for Electronic Properties

UV-Visible (UV-Vis) spectroscopy is a technique that measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is a result of electronic transitions within a molecule, providing insights into its electronic structure and concentration in a sample. UV-Vis spectroscopy has been utilized for the analysis of psychotropic drugs, including the components found in this compound. scribd.comscirp.orgnih.govijpsonline.comresearchgate.netscribd.comdokumen.pubcocodoc.com

Studies have reported the use of UV-Vis detection in chromatographic methods for the simultaneous determination of nortriptyline hydrochloride and fluphenazine hydrochloride in pharmaceutical preparations. For instance, an HPLC method employed a UV detector set at 251 nm for the simultaneous determination of these compounds. researchgate.net Another study utilized a UV detector at 257 nm for the detection of fluphenazine HCl in bulk and pharmaceutical dosage forms using HPLC. bbrc.in The characteristic absorption wavelengths in the UV-Vis spectrum are indicative of the chromophores present in the molecules of nortriptyline and fluphenazine. scribd.com

Chemometric-assisted UV-spectrophotometry has also been explored for the simultaneous determination of drug combinations, highlighting the utility of UV-Vis data when coupled with multivariate analysis techniques. scirp.org The method development often involves optimizing parameters such as wavelength for detection to achieve sensitivity and selectivity in the analysis of these compounds in various matrices, including pharmaceutical formulations. researchgate.netbbrc.in

Spectrofluorimetry

Spectrofluorimetry is a highly sensitive spectroscopic technique that measures the fluorescence emitted by a substance after excitation by light. This method is particularly valuable for compounds that exhibit native fluorescence or can be derivatized to become fluorescent. Spectrofluorimetry has been successfully applied to the analysis of fluphenazine and nortriptyline. researchgate.netnih.govekb.egacs.orgresearchgate.net

Second-derivative synchronous fluorimetry (SDSF) has been developed for the simultaneous analysis of binary mixtures of fluphenazine hydrochloride and nortriptyline hydrochloride in co-formulated tablets. researchgate.netnih.gov This method is based on measuring the native fluorescence of the drugs at a constant wavelength difference. researchgate.netnih.gov Different experimental parameters affecting fluorescence intensity are studied and optimized for such analyses. researchgate.net

Spectrofluorimetric methods have been reported for the determination of nortriptyline, often involving ion-pair extraction and the use of specific reagents to enhance fluorescence. ekb.eg Similarly, spectrofluorimetric measurements of phenothiazines, a class that includes fluphenazine, have been documented. acs.org These methods offer high sensitivity and selectivity for the determination of these compounds in various matrices, including pharmaceutical preparations and potentially biological fluids. researchgate.netnih.govekb.eg